molecular formula C9H9NO2 B11824069 3-(3-methylpyridin-4-yl)prop-2-enoic acid

3-(3-methylpyridin-4-yl)prop-2-enoic acid

Cat. No.: B11824069
M. Wt: 163.17 g/mol
InChI Key: QGRZITAZKXBYKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-methylpyridin-4-yl)prop-2-enoic acid is an organic compound with the molecular formula C₉H₉NO₂ and a molecular weight of 163.17 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C₅H₅N. This compound is of interest in various fields of research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methylpyridin-4-yl)prop-2-enoic acid typically involves the reaction of 3-methylpyridine with acrolein under specific conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product . The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to produce the compound in bulk quantities, ensuring consistency in quality and yield. The industrial methods also incorporate purification steps to remove any impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

3-(3-methylpyridin-4-yl)prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups. These products have distinct chemical and physical properties, making them useful in various applications .

Scientific Research Applications

3-(3-methylpyridin-4-yl)prop-2-enoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-methylpyridin-4-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-methylpyridin-4-yl)prop-2-enoic acid is unique due to its specific chemical structure, which imparts distinct chemical and physical properties. These properties make it suitable for various applications in research and industry, distinguishing it from other similar compounds .

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

3-(3-methylpyridin-4-yl)prop-2-enoic acid

InChI

InChI=1S/C9H9NO2/c1-7-6-10-5-4-8(7)2-3-9(11)12/h2-6H,1H3,(H,11,12)

InChI Key

QGRZITAZKXBYKI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)C=CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.